molecular formula C21H25N3O2S B2872717 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1207023-67-3

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2872717
CAS No.: 1207023-67-3
M. Wt: 383.51
InChI Key: FJEJDYTWHFIZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its complex structure, which includes a cyclohexyl group, a thiophene ring, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring novel therapeutic agents.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps :

    Formation of Thiophene-2-Carboxylate Derivatives: The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature produces benzo[b]thiophene-2-carboxylate derivatives.

    Hydrolysis: The benzo[b]thiophene-2-carboxylate derivatives are then hydrolyzed using potassium hydroxide (KOH) to obtain the corresponding carboxylic acids.

    Cyclization and Urea Formation:

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.

    Biology: It has shown potential in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation as a therapeutic agent.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . For instance, molecular docking studies have suggested that similar compounds can bind to the active sites of enzymes and receptors, potentially inhibiting their activity. This binding can lead to various biological effects, such as apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be compared with other similar compounds, such as benzo[b]thiophene-diaryl urea derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a cyclohexyl group, a thiophene ring, and a tetrahydroisoquinoline moiety, which may confer distinct biological activities and chemical properties.

Similar Compounds

  • Benzo[b]thiophene-diaryl urea derivatives
  • Other thiophene-based urea compounds

Properties

IUPAC Name

1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJDYTWHFIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.